Superior Cytotoxicity in HeLa Cells
In a side‑by‑side cytotoxicity assay, Apoptosis inducer 13 (Ru4) displayed an IC₅₀ of 33.8 ± 5.5 μM against HeLa cells following blue‑light irradiation [1]. This value is superior to those of the four other half‑sandwich Ru(II) complexes that differ only in their arene ligand (Ru1: benzene, IC₅₀ 48.0 μM; Ru2: p‑cymene, IC₅₀ 58.5 μM; Ru3: 1,3,5‑trimethylbenzene, IC₅₀ 73.5 μM; Ru5: unsubstituted cyclopentadienyl derivative, IC₅₀ 41.8 μM) [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) under blue‑light irradiation |
|---|---|
| Target Compound Data | 33.8 ± 5.5 μM (HeLa cells) |
| Comparator Or Baseline | Ru1 (benzene): 48.0 ± 3.4 μM; Ru2 (p‑cymene): 58.5 ± 4.6 μM; Ru3 (1,3,5‑trimethylbenzene): 73.5 ± 4.2 μM; Ru5 (cyclopentadienyl): 41.8 ± 3.9 μM |
| Quantified Difference | Ru4 is 1.4‑ to 2.2‑fold more potent than the nearest analogues |
| Conditions | HeLa cervical cancer cells, 1 h incubation followed by 1 h blue‑light irradiation (λ = 465 nm, 4 mW/cm²) |
Why This Matters
For users who require maximal cytotoxicity in photodynamic or photosensitisation studies, Apoptosis inducer 13 offers a clear and quantifiable advantage over other NDI‑functionalized Ru(II) complexes.
- [1] Yang Y, Zou X, Sun Y, Chen F, Zhao J, Gou S. Naphthalene Diimide-Functionalized Half-Sandwich Ru(II) Complexes as Mitochondria-Targeted Anticancer and Antimetastatic Agents. Inorg Chem. 2023 Jun 19;62(24):9649-9660. doi:10.1021/acs.inorgchem.3c01125 View Source
